Dilazep

Beschreibung

Coronary vasodilator with some antiarrhythmic activity.

Eigenschaften

IUPAC Name |

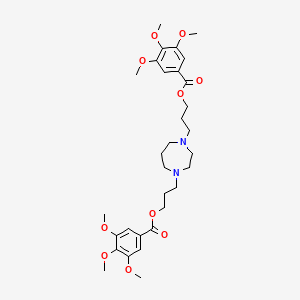

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZCXCJXTMIDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045425 | |

| Record name | Dilazep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-87-4, 20153-98-4 | |

| Record name | Dilazep | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35898-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilazep [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilazep | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dilazep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAZEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8KLC2BD5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dilazep: An In-depth Technical Guide on its Discovery, Chemical Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasodilator Dilazep, from its initial discovery to its chemical synthesis and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Discovery and Development

Early toxicological and pharmacological studies on this compound were published in the German journal Arzneimittel-Forschung in the early 1970s, indicating the progression of the compound through preclinical evaluation. These initial studies likely established its vasodilatory and antiplatelet properties, paving the way for its eventual clinical use in the treatment of cardiopathy and renal disorders.[1]

Chemical Synthesis

The chemical synthesis of this compound is a two-step process that involves the formation of a homopiperazine derivative followed by esterification.

Synthesis Workflow

The overall synthetic workflow for this compound can be visualized as follows:

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Dilazep

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep is a coronary vasodilator and adenosine uptake inhibitor, primarily recognized for its therapeutic applications in cardiovascular and renal disorders. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound. It includes detailed information on its chemical identifiers, physicochemical properties, and spectroscopic characteristics. Furthermore, this guide outlines a detailed synthesis protocol for this compound dihydrochloride and a representative experimental protocol for a radioligand binding assay to characterize its interaction with the equilibrative nucleoside transporter 1 (ENT1). The objective of this document is to serve as a thorough resource for professionals engaged in research, drug discovery, and development involving this compound and related compounds.

Molecular Structure and Identification

This compound is chemically described as 3,4,5-trimethoxy-benzoic acid, 1,1'-[(tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-3,1-propanediyl] ester.[1] Its structure features a central homopiperazine (1,4-diazepane) ring symmetrically substituted at both nitrogen atoms with propyl chains. These chains are, in turn, ester-linked to two 3,4,5-trimethoxybenzoic acid moieties.

| Identifier | Value |

| IUPAC Name | 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate[2][3] |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC[3] |

| InChI Key | QVZCXCJXTMIDME-UHFFFAOYSA-N[3] |

| Molecular Formula | C₃₁H₄₄N₂O₁₀[3][4] |

| Molecular Weight | 604.69 g/mol [4] |

| CAS Number | 35898-87-4[3] |

Stereochemistry

A critical aspect of this compound's molecular structure is its lack of chirality. The molecule does not contain any stereocenters, and it is, therefore, an achiral compound.[4] This simplifies its chemical synthesis and characterization, as there are no stereoisomers to resolve or characterize.

| Stereochemical Property | Description |

| Chirality | Achiral[4] |

| Stereocenters | 0[4] |

| Optical Activity | None[4] |

Physicochemical and Spectroscopic Data

Physicochemical Properties

The physicochemical properties of this compound and its commonly used dihydrochloride salt are summarized below. The presence of two basic nitrogen atoms in the diazepine ring allows for the formation of salts, such as the dihydrochloride, which exhibits improved water solubility.

| Property | Value | Form |

| Melting Point | 194-198 °C (with 1 mol of water of crystallization) | Dihydrochloride |

| Solubility | Soluble in Water and Acetonitrile | Dihydrochloride[5] |

| pKa | Not explicitly found in searches. The homopiperazine nitrogens are basic and will be protonated at physiological pH. | - |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics are described.

3.2.1. Mass Spectrometry

Mass spectrometry data for this compound confirms its molecular weight. The fragmentation pattern would likely involve cleavage of the ester linkages and the propyl chains attached to the central diazepine ring.

| Parameter | Value |

| Molecular Ion (M+H)⁺ | m/z 605.30963 |

| Major Fragments | m/z 195.06439, 152.04639, 167.0703 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound were not found, the expected chemical shifts can be predicted based on its structural motifs. Data from closely related analogues suggest the following approximate chemical shift regions.[1]

-

¹H NMR:

-

Aromatic protons of the trimethoxybenzoyl groups would appear in the downfield region.

-

Protons of the propyl chains and the diazepine ring would be found in the aliphatic region.

-

The methoxy group protons would present as sharp singlets.

-

-

¹³C NMR:

-

Carbonyl carbons of the ester groups would be significantly downfield.

-

Aromatic carbons would have distinct signals based on their substitution.

-

Aliphatic carbons of the propyl chains and the diazepine ring would appear in the upfield region.

-

3.2.3. Infrared (IR) Spectroscopy

An IR spectrum for this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum was not obtained, the key vibrational frequencies would include:

-

C=O stretching from the ester groups.

-

C-O stretching from the ester and ether linkages.

-

C-H stretching from the aromatic and aliphatic moieties.

-

C-N stretching from the tertiary amines in the diazepine ring.

Experimental Protocols

Synthesis of this compound Dihydrochloride

The following protocol is based on the synthesis of N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride.

4.1.1. Synthesis of N,N'-bis-(3-hydroxypropyl)homopiperazine

A detailed procedure for the synthesis of the precursor, N,N'-bis-(3-hydroxypropyl)homopiperazine, is a prerequisite for the final synthesis of this compound.

4.1.2. Esterification to form this compound

-

Reaction Setup: Dissolve 21.6 grams of N,N'-bis-(3-hydroxypropyl)homopiperazine and 63.8 grams of 3,4,5-trimethoxy benzoic acid chloride in 600 parts by volume of anhydrous chloroform.

-

Reflux: Heat the solution to boiling and maintain reflux for 5 hours.

-

Solvent Removal: After the reaction is complete, distill off the chloroform in a vacuum. The resulting oil will solidify into a hard mass upon standing.

-

Isolation of Free Base: Crush the solid mass and dry it over P₂O₅ in a desiccator.

4.1.3. Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude this compound free base in 150 parts by volume of ethyl alcohol.

-

Acidification: Add the calculated equivalent amount of ethereal HCl to the solution.

-

Crystallization and Isolation: The dihydrochloride salt will crystallize out of the solution. Separate the crystals by filtration.

-

Recrystallization and Drying: Recrystallize the product from 120 parts by volume of ethanol and dry for 3 days over P₂O₅ to yield N,N'-bis-[(3,4,5-trimethoxybenzoyloxy)propyl] homopiperazine dihydrochloride containing one mole of water of crystallization.

Radioligand Binding Assay for ENT1 Inhibition

This protocol is a representative method for assessing the inhibitory activity of this compound on the equilibrative nucleoside transporter 1 (ENT1) using a radiolabeled ligand such as [³H]-nitrobenzylthioinosine ([³H]-NBMPR).

4.2.1. Membrane Preparation

-

Cell Culture: Culture cells expressing human ENT1 (hENT1) to near confluence.

-

Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at a low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4 °C).

-

Washing and Storage: Resuspend and wash the membrane pellet. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80 °C until use. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

4.2.2. Binding Assay

-

Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

Incubation Mixture: To each well, add the membrane preparation, a fixed concentration of the radioligand ([³H]-NBMPR), and varying concentrations of this compound (or other competing compounds).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Stop the incubation by rapid filtration through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This leads to an increase in the extracellular concentration of adenosine, which then activates adenosine receptors, resulting in downstream effects such as vasodilation and inhibition of platelet aggregation.

Caption: this compound inhibits ENT1, increasing extracellular adenosine and activating downstream signaling.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the ENT1 transporter.

Caption: Workflow for determining this compound's ENT1 inhibition via a radioligand binding assay.

Conclusion

References

- 1. Exploring novel this compound derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C31H44N2O10 | CID 3074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Physicochemical Properties of Dilazep: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Dilazep, a potent adenosine uptake inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its primary mechanism of action.

Executive Summary

Core Physicochemical Properties

The fundamental physicochemical properties of this compound and its commonly used dihydrochloride salt are summarized below. This information is crucial for designing experimental conditions, developing formulations, and understanding its biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-(4-{3-[(3,4,5-Trimethoxyphenyl)carbonyloxy]propyl}-1,4-diazepan-1-yl)propyl 3,4,5-trimethoxybenzoate[3][4] |

| Synonyms | Dilazepum, Biopropazepan Trimethoxybenzoate[4] |

| Chemical Formula | C₃₁H₄₄N₂O₁₀ (this compound Base)[4] |

| C₃₁H₄₆Cl₂N₂O₁₀ (this compound Dihydrochloride)[5][6] | |

| Molecular Weight | 604.7 g/mol (this compound Base)[4] |

| 677.61 g/mol (this compound Dihydrochloride)[5][7] | |

| CAS Number | 35898-87-4 (this compound Base)[4] |

| 20153-98-4 (this compound Dihydrochloride)[5][7] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. For properties where specific experimental data for this compound was not found in the searched literature, a theoretical estimate or relevant information is provided alongside a detailed protocol for experimental determination in Section 3.0.

| Property | Value / Observation |

| pKa | Experimental value not found. As a molecule with two tertiary amine groups within a diazepane ring, the pKa values are expected to be in the range of 9-11 for cyclic tertiary amines.[8] |

| Melting Point | Experimental value not found in the searched literature. |

| Aqueous Solubility | This compound Dihydrochloride: ≥100 mg/mL in water. It is also described as water-soluble.[9] Another source lists the solubility in H₂O as 10 mg/mL.[7] |

| Other Solubilities | This compound Hydrochloride: Soluble in Acetonitrile.[10] |

| Stability | This compound Hydrochloride (Solid): Stable for ≥ 4 years at -20°C. |

| Stock Solution: Stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard pharmaceutical testing guidelines.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound, a compound with basic tertiary amine functional groups.

References

- 1. Adenosine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C31H44N2O10 | CID 3074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. molnova.cn [molnova.cn]

- 7. This compound powder 20153-98-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. eyesopen.com [eyesopen.com]

The Core Mechanism of Dilazep as an Adenosine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilazep is a potent coronary vasodilator that exerts its primary pharmacological effect through the inhibition of adenosine reuptake. By blocking the transport of endogenous adenosine into cells, this compound increases the extracellular concentration of this nucleoside, thereby potentiating its diverse physiological effects. This guide provides an in-depth technical overview of the molecular mechanism of this compound, focusing on its interaction with equilibrative nucleoside transporters (ENTs), the downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Molecular Target: Equilibrative Nucleoside Transporters (ENTs)

The principal molecular targets of this compound are the equilibrative nucleoside transporters, primarily ENT1 and to a lesser extent, ENT2. These transporters are integral membrane proteins that facilitate the bidirectional movement of nucleosides, including adenosine, across the cell membrane, driven by the concentration gradient.[1] this compound is a potent inhibitor of ENT1 and also shows inhibitory activity against ENT2, although with significantly lower potency.[2]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against ENT1 and ENT2 has been quantified in various studies, typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values. These values can vary depending on the experimental system, including the cell type, radioligand used, and assay conditions.

| Transporter | Parameter | Value (nM) | Cell Line/System | Reference |

| hENT1 | Ki | 0.41 | Erythrocyte membranes | [3] |

| hENT1 | IC50 | ~18-19 | Not specified | [4] |

| hENT2 | IC50 | ~9,000-134,000 | Not specified | [4] |

| rENT1 | IC50 | > 1,000 | Rat tissues | [5] |

| rENT2 | IC50 | > 1,000 | Rat tissues | [5] |

hENT1: human Equilibrative Nucleoside Transporter 1 hENT2: human Equilibrative Nucleoside Transporter 2 rENT1: rat Equilibrative Nucleoside Transporter 1 rENT2: rat Equilibrative Nucleoside Transporter 2

Mechanism of Action: Signaling Pathways

The inhibition of adenosine reuptake by this compound leads to an accumulation of extracellular adenosine. This elevated adenosine then activates its specific G protein-coupled receptors (GPCRs), primarily the A2A adenosine receptor in the context of vasodilation.[6]

Adenosine A2A Receptor Signaling Cascade

Activation of the A2A receptor on vascular smooth muscle cells initiates a signaling cascade that results in vasodilation:[6]

-

Receptor Activation: Extracellular adenosine binds to and activates the A2A adenosine receptor.

-

G Protein Coupling: The activated receptor couples to a stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

-

Phosphorylation of Downstream Targets: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.

References

- 1. This compound Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. researchgate.net [researchgate.net]

- 5. Molecular cloning and functional characterization of nitrobenzylthioinosine (NBMPR)-sensitive (es) and NBMPR-insensitive (ei) equilibrative nucleoside transporter proteins (rENT1 and rENT2) from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]

Dilazep's Binding Affinity for Equilibrative Nucleoside Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dilazep for equilibrative nucleoside transporters (ENTs), critical membrane proteins that regulate adenosine levels and are targets for various therapeutic agents. This document details quantitative binding data, in-depth experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound for ENTs

This compound exhibits a significantly higher affinity for human equilibrative nucleoside transporter 1 (hENT1) compared to human equilibrative nucleoside transporter 2 (hENT2), establishing it as a potent and selective hENT1 inhibitor. The binding affinity is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

| Transporter | Parameter | Value (nM) | Reference |

| hENT1 | Kᵢ | 0.41 | [1] |

| hENT1 | IC₅₀ | 18-19 | [2] |

| hENT2 | Kᵢ | - | - |

| hENT2 | IC₅₀ | 9,000-134,000 | [2] |

Table 1: Binding affinity of this compound for human Equilibrative Nucleoside Transporters (hENTs).

Mechanism of Action and Downstream Signaling

This compound functions as a competitive inhibitor of ENTs, binding to the central substrate-binding site and sterically blocking the translocation of nucleosides like adenosine across the cell membrane.[3] This inhibition leads to an increase in the extracellular concentration of adenosine, which then activates G protein-coupled adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[4][5]

Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] A₁ and A₃ receptors are typically coupled to inhibitory G proteins (Gᵢ), which decrease cAMP production, while A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ), which increase cAMP levels.[5] This modulation of cAMP signaling underlies many of the physiological effects of this compound, including vasodilation and cardioprotection.[6]

Experimental Protocols

The binding affinity of this compound for ENTs is primarily determined through two key experimental approaches: radioligand binding assays and nucleoside uptake inhibition assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the transporter. A commonly used radioligand for ENT1 is [³H]S-(4-nitrobenzyl)-6-thioinosine ([³H]NBMPR), a potent and specific ENT1 inhibitor.

Materials:

-

Cells or membranes expressing the target ENT (e.g., human erythrocytes, HEK293 cells overexpressing hENT1).

-

[³H]NBMPR (radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation: Prepare a series of dilutions of unlabeled this compound.

-

Incubation: In a microplate, incubate the cell membranes with a fixed concentration of [³H]NBMPR and varying concentrations of this compound. Include control wells with [³H]NBMPR only (total binding) and [³H]NBMPR with a high concentration of a known ENT1 inhibitor like unlabeled NBMPR (non-specific binding).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[7]

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Nucleoside Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the transport of a radiolabeled nucleoside substrate, such as [³H]uridine, into cells expressing ENTs.

Materials:

-

Cell line expressing the target ENT (e.g., HeLa or PK15NTD cells).[8]

-

[³H]uridine (radiolabeled substrate).

-

Unlabeled this compound.

-

Uptake buffer (e.g., sodium-free buffer to isolate ENT activity).[9]

-

Lysis buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound for a short period (e.g., 10-20 minutes).

-

Uptake Initiation: Add [³H]uridine to each well to initiate the uptake.

-

Uptake Termination: After a defined time (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.[10]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Determine the rate of [³H]uridine uptake at each this compound concentration. Plot the percentage of uptake inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for characterizing the binding affinity of a compound like this compound for ENTs.

This guide provides a foundational understanding of this compound's interaction with equilibrative nucleoside transporters. The detailed protocols and workflows are intended to assist researchers in the design and execution of their own studies in this critical area of pharmacology and drug development.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel variants provide differential stabilisation of human equilibrative nucleoside transporter 1 states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Dilazep in Preclinical Models: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep, a vasodilator and adenosine-potentiating agent, has been investigated in various preclinical models for its cardiovascular and neuroprotective effects. This technical guide synthesizes available data on the pharmacokinetics and pharmacodynamics of this compound in these models. While comprehensive quantitative pharmacokinetic parameters remain elusive in publicly accessible literature, this document consolidates qualitative findings and outlines the experimental methodologies employed in key preclinical studies. The primary mechanism of this compound revolves around the inhibition of adenosine uptake, leading to a potentiation of adenosine's physiological effects, including vasodilation and antiplatelet aggregation. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting both the established knowledge and the existing gaps in the preclinical characterization of this compound.

Introduction

This compound is a compound recognized for its vasodilatory properties and its ability to interfere with adenosine transport across cell membranes. Its potential therapeutic applications have been explored in the context of cardiovascular disorders and ischemic conditions. Understanding the pharmacokinetic profile and the pharmacodynamic mechanisms of this compound in preclinical species is crucial for the translation of these findings to clinical settings. This whitepaper provides an in-depth review of the available preclinical data, with a focus on summarizing quantitative data where available, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacokinetics

The quantitative characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) in preclinical models is not extensively documented in readily available scientific literature. A key publication from 1972, which likely contains detailed pharmacokinetic data in rats, is not available in full-text English translation, presenting a significant data gap. The following tables summarize the currently available, albeit limited, pharmacokinetic information for this compound in preclinical species.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Intravenous | Data not available | Data not available | Data not available | Mentioned but no value specified | Not applicable | Data not available | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Intravenous | 0.2 mg/kg | Data not available | Data not available | Data not available | Data not available | Not applicable | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Intravenous | Data not available | Data not available | Data not available | Data not available | Not applicable | Data not available |

Note: The lack of quantitative data in the tables above highlights a significant gap in the publicly available preclinical pharmacokinetic information for this compound.

Experimental Protocols: Pharmacokinetic Studies

A general approach to determining the pharmacokinetic profile of a compound like this compound in rats would involve the following steps. Specific details for this compound are limited.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV): Administration of a single bolus dose of this compound solution via the tail vein or a cannulated jugular vein.

-

Oral (PO): Administration of a single dose of this compound solution or suspension via oral gavage.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein, saphenous vein, or via a cannula in the jugular or carotid artery.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

This in vitro method is a standard approach to determine the extent to which a drug binds to plasma proteins.

-

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device).

-

Dialysis membrane with an appropriate molecular weight cutoff.

-

Plasma from the preclinical species of interest (rat, dog, mouse).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound solution of known concentration.

-

-

Procedure:

-

Spike the plasma with this compound to a known concentration.

-

Load the spiked plasma into one chamber of the dialysis cell and an equal volume of PBS into the other chamber.

-

Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributed to its ability to inhibit the cellular uptake of adenosine, thereby potentiating the effects of this endogenous nucleoside.

Mechanism of Action: Adenosine Uptake Inhibition

This compound is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. By blocking these transporters, this compound increases the extracellular concentration of adenosine. This elevated adenosine level leads to enhanced activation of adenosine receptors (A1, A2A, A2B, and A3), which mediate various physiological responses.

Figure 1: Mechanism of Action of this compound.

Cardiovascular Effects

In preclinical models, this compound has demonstrated significant cardiovascular effects, primarily related to its vasodilatory action.

-

Coronary Vasodilation: In anesthetized dogs, intravenous administration of this compound (0.2 mg/kg) resulted in a marked and sustained reduction of coronary resistance and an increase in coronary blood flow. This effect was observed to be uniform across the subendocardial and subepicardial layers of the left ventricle.

-

Systemic Hemodynamics: The same study in dogs showed a significant reduction in total systemic resistance and aortic pressure. Importantly, blood flow to the liver, kidney, and spleen was not compromised.

Table 4: Summary of Cardiovascular Pharmacodynamic Effects of this compound in Dogs

| Parameter | Effect | Dose | Preclinical Model | Reference |

| Coronary Resistance | Marked and sustained reduction | 0.2 mg/kg IV | Anesthetized Dog | |

| Coronary Blood Flow | Increased | 0.2 mg/kg IV | Anesthetized Dog | |

| Total Systemic Resistance | Significant reduction | 0.2 mg/kg IV | Anesthetized Dog | |

| Aortic Pressure | Significant reduction | 0.2 mg/kg IV | Anesthetized Dog | |

| Renal/Hepatic/Splenic Blood Flow | Not reduced | 0.2 mg/kg IV | Anesthetized Dog |

-

Animal Model: Open-chest anesthetized dogs.

-

Anesthesia: Anesthesia is induced and maintained throughout the experiment.

-

Instrumentation:

-

Catheters are placed for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., femoral artery).

-

An electromagnetic flow probe is placed around the left circumflex or left anterior descending coronary artery to measure coronary blood flow.

-

ECG leads are attached for monitoring heart rate and rhythm.

-

-

Procedure:

-

After a stabilization period, baseline hemodynamic and coronary blood flow measurements are recorded.

-

This compound is administered intravenously as a bolus injection or continuous infusion.

-

Hemodynamic parameters (e.g., arterial pressure, heart rate, left ventricular pressure) and coronary blood flow are continuously monitored and recorded at specific time points post-administration.

-

-

Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed.

Figure 2: Experimental Workflow for Cardiovascular Assessment in Dogs.

Antiplatelet Effects

By increasing extracellular adenosine, this compound indirectly inhibits platelet aggregation. Adenosine, acting through A2A receptors on platelets, increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation and aggregation.

Table 5: Summary of In Vitro Antiplatelet Effects of this compound

| Aggregating Agent | This compound Concentration | Effect | Preclinical Model | Reference |

| Norepinephrine | 500 µg/mL | Complete inhibition | Human platelet-rich plasma | |

| ADP | 500 µg/mL | Complete inhibition | Human platelet-rich plasma |

-

Sample Preparation:

-

Whole blood is collected from healthy human donors or preclinical species into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed. PPP is used as a reference for 100% light transmission.

-

-

Procedure:

-

PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

-

A baseline light transmission is established.

-

This compound or vehicle is added to the PRP and incubated for a short period.

-

A platelet-aggregating agent (e.g., ADP, collagen, or norepinephrine) is added to induce aggregation.

-

The change in light transmission through the PRP is recorded over time as platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, and the inhibitory effect of this compound is calculated relative to the vehicle control.

Neuroprotective Effects

The adenosine-potentiating effect of this compound suggests a potential for neuroprotection in ischemic conditions, such as stroke. Increased extracellular adenosine can exert neuroprotective effects by reducing excitotoxicity, inflammation, and metabolic demand.

The MCAO model is a widely used preclinical model of focal cerebral ischemia.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Surgical Procedure:

-

The rat is anesthetized.

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.

-

-

Drug Administration: this compound or vehicle can be administered before, during, or after the ischemic insult, typically via intravenous or intraperitoneal injection.

-

Outcome Measures:

-

Neurological Deficit Scoring: Behavioral tests are performed at various time points post-MCAO to assess motor and neurological function.

-

Infarct Volume Measurement: At the end of the study, the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

-

Histology and Immunohistochemistry: Brain sections can be further analyzed for markers of neuronal death, inflammation, and apoptosis.

-

References

Dilazep as a Vasodilator Agent in Cardiovascular Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep, a coronary vasodilator, has been a subject of cardiovascular research due to its potent effects on both coronary and systemic circulation. This technical guide provides an in-depth analysis of this compound's mechanisms of action, supported by quantitative data from various preclinical and clinical studies. Detailed experimental protocols for key assays are outlined to facilitate reproducibility and further investigation. The primary mechanism of this compound-induced vasodilation is the inhibition of adenosine uptake, leading to potentiation of adenosine-mediated signaling. Evidence also suggests a secondary mechanism involving direct calcium antagonism in vascular smooth muscle cells. This document aims to be a comprehensive resource for professionals in cardiovascular research and drug development, offering a structured overview of this compound's pharmacology and its application in experimental settings.

Introduction

This compound is a tetrahydro-1H-1,4-diazepine derivative that has been clinically utilized as an antianginal and coronary vasodilating agent.[1][2] Its therapeutic effects are primarily attributed to its ability to augment the physiological actions of endogenous adenosine, a key regulator of coronary blood flow.[3][4][5] This guide delves into the core mechanisms of this compound's vasodilator activity, presents a compilation of quantitative data from pivotal studies, and provides detailed methodologies for the experimental procedures cited.

Mechanisms of Vasodilator Action

This compound's vasodilator effects are multifactorial, with the primary and most well-documented mechanism being the inhibition of adenosine uptake. A secondary, direct effect on vascular smooth muscle calcium channels has also been proposed.

Primary Mechanism: Inhibition of Adenosine Uptake

This compound is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1, which are responsible for the reuptake of adenosine from the interstitial space into cells.[6][7] By blocking these transporters, this compound increases the extracellular concentration of adenosine, thereby potentiating its effects on adenosine receptors located on vascular smooth muscle and endothelial cells.[4][5]

Activation of adenosine A2A receptors on vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to vasodilation through mechanisms such as:

-

Inhibition of myosin light chain kinase (MLCK), reducing the phosphorylation of myosin light chains and preventing cross-bridge formation.

-

Enhanced sequestration of intracellular calcium into the sarcoplasmic reticulum.

-

Opening of potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels.

The vasodilatory effect of this compound is significantly attenuated by adenosine receptor antagonists like 8-phenyltheophylline, confirming the central role of the adenosine signaling pathway.[3]

Secondary Mechanism: Potential Direct Calcium Antagonism

In addition to its effects on adenosine uptake, some studies suggest that this compound may also possess direct calcium antagonistic properties.[1][8] This mechanism involves the inhibition of calcium influx into vascular smooth muscle cells through L-type voltage-gated calcium channels. By reducing intracellular calcium concentration, this compound can directly induce vasorelaxation, independent of the adenosine pathway. This effect is reported to be less potent than that of classical calcium channel blockers like verapamil.[8]

Quantitative Data on Vasodilator Effects

The vasodilator effects of this compound have been quantified in numerous studies. The following tables summarize key findings from both human and animal experiments.

Table 1: Hemodynamic Effects of Intravenous this compound in Humans

| Parameter | Dose | Baseline | Post-Dilazep | Percentage Change | p-value | Reference |

| Coronary Resistance (mmHg x min x ml⁻¹) | 0.2 mg/kg | 1.0 | 0.5 | -50% | < 0.01 | [3] |

| Coronary Diameter | 0.2 mg/kg | - | - | +23% | < 0.001 | [3] |

| Systolic Blood Pressure (mmHg) | 0.2 mg/kg | - | - | ↓ 13.3 mmHg | - | [4] |

| Diastolic Blood Pressure (mmHg) | 0.2 mg/kg | - | - | ↓ 10.6 mmHg | - | [4] |

| Upper Limb Blood Flow | 0.2 mg/kg | - | - | +32% | < 0.001 | [4] |

| Peripheral Vascular Resistance | 0.2 mg/kg | - | - | -29% | < 0.001 | [4] |

Table 2: Effects of this compound on Superior Mesenteric Arterial Conductance (SMAC) in Animal Models

| Condition | Adenosine Dose (mg/kg/min) | Rmax (% change in SMAC) | EC50 (µM) | Reference |

| Post-Dilazep Administration | 0.04 - 0.1 | 193.4 ± 27.3 | 2.8 ± 1.3 | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the vasodilator properties of this compound.

In Vivo Assessment of Hemodynamic Effects in Humans

Objective: To quantify the effects of intravenous this compound on coronary and systemic hemodynamics.

Protocol:

-

Patient Selection: Patients undergoing cardiac catheterization and coronary angiography for the evaluation of chest pain are recruited.[3]

-

Drug Administration: this compound is administered intravenously at a dose of 0.2 mg/kg over 1 to 2 minutes.[3]

-

Coronary Hemodynamics:

-

Quantitative Angiography: Coronary angiograms are obtained before and after this compound administration. The diameter of a selected coronary artery segment is measured using a computer-assisted analysis system.[3]

-

Coronary Blood Flow: Coronary sinus blood flow is measured using the thermodilution technique.

-

Coronary Resistance: Calculated by dividing mean aortic pressure by coronary blood flow.

-

-

Systemic Hemodynamics:

-

Blood Pressure: Aortic and pulmonary artery pressures are continuously monitored using fluid-filled catheters.

-

Cardiac Output: Determined by the thermodilution method.

-

Systemic Vascular Resistance: Calculated from mean arterial pressure, central venous pressure, and cardiac output.

-

-

Peripheral Blood Flow:

-

Data Analysis: Hemodynamic parameters before and after this compound administration are compared using appropriate statistical tests (e.g., paired t-test). A p-value of < 0.05 is considered statistically significant.

In Vitro Assessment of Vasodilator Effects on Isolated Aortic Rings

Objective: To determine the direct effects of this compound on vascular smooth muscle contractility.

Protocol:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

-

In some rings, the endothelium is removed by gently rubbing the intimal surface with a small wire.

-

-

Organ Bath Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.

-

A resting tension of 2g is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.

-

-

Experimental Procedure:

-

The viability of the aortic rings is tested by inducing contraction with phenylephrine (1 µM) or KCl (60 mM).

-

In endothelium-intact rings, relaxation in response to acetylcholine (1 µM) is assessed to confirm endothelial integrity.

-

After washing and re-equilibration, the rings are pre-contracted with phenylephrine or KCl.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve.

-

-

Data Analysis:

-

The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

-

EC₅₀ values (the concentration of this compound that produces 50% of the maximal relaxation) are calculated.

-

In Vitro Measurement of Adenosine Uptake Inhibition

Objective: To quantify the inhibitory effect of this compound on adenosine uptake in cultured cells.

Protocol:

-

Cell Culture: Human cell lines, such as HeLa cells, that express ENTs are cultured under standard conditions.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are washed and incubated with a buffer solution.

-

This compound at various concentrations is pre-incubated with the cells.

-

Radiolabeled adenosine ([³H]adenosine) is added to initiate the uptake reaction.

-

The uptake is stopped after a defined period by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]adenosine uptake is determined for each concentration of this compound.

-

The results are expressed as a percentage of the control (uptake in the absence of this compound).

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of adenosine uptake) is calculated.

-

Conclusion

This compound is a potent vasodilator with a well-established primary mechanism of action involving the inhibition of adenosine uptake, leading to the potentiation of adenosine-mediated vasodilation. This is supported by a substantial body of evidence from both human and animal studies. Additionally, there is evidence to suggest a secondary mechanism involving direct calcium antagonism, which may contribute to its overall vasodilator effect. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in the management of cardiovascular diseases. Future research should aim to further elucidate the precise molecular interactions of this compound with calcium channels and to explore its effects on other potential signaling pathways involved in the regulation of vascular tone.

References

- 1. Hemodynamic effects of intravenous diltiazem with impaired left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravenous this compound reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Effects of Dilazep in Ischemia Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial ischemia and the subsequent reperfusion injury are critical areas of cardiovascular research. This technical guide delves into the cardioprotective mechanisms of Dilazep, a potent adenosine uptake inhibitor and calcium antagonist, in preclinical models of myocardial ischemia. Through a comprehensive review of existing literature, this document outlines the biochemical and physiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved in its therapeutic action. The evidence strongly suggests that this compound confers significant cardioprotection by preserving myocardial energy stores, attenuating cellular injury, and improving hemodynamic function during and after an ischemic insult.

Introduction

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The pathophysiology involves a reduction in blood flow to the myocardium, leading to oxygen and nutrient deprivation, followed by a cascade of detrimental events upon the restoration of blood flow, known as reperfusion injury. This compound has emerged as a promising cardioprotective agent. Its primary mechanism of action is the inhibition of adenosine reuptake by cells, which increases the extracellular concentration of adenosine, a nucleoside with potent vasodilatory, anti-inflammatory, and cardioprotective properties[1]. Furthermore, this compound exhibits calcium antagonistic effects, which contribute to its protective profile by preventing intracellular calcium overload, a key contributor to cell death in ischemia-reperfusion injury[2][3][4]. This whitepaper provides a detailed technical overview of the cardioprotective effects of this compound in various ischemia models.

Quantitative Data on the Cardioprotective Effects of this compound

The following tables summarize the quantitative data from various studies investigating the effects of this compound in ischemia models.

Table 1: Effects of this compound on Myocardial Injury Markers

| Parameter | Animal Model | Treatment Protocol | Control Group | This compound-Treated Group | Percentage Change | Reference |

| Infarct Size (% of Area at Risk) | Rabbit | 30-min ischemia, 2-day reperfusion, with ischemic preconditioning (40-min reperfusion) | 47 ± 5% | 18 ± 5% | -61.7% | [5] |

| Creatine Phosphokinase (CPK) Release | Isolated Rabbit Heart | 60-min ischemia, 30-min reperfusion | Massive Release | Reduced Release | Not Quantified | [6] |

| Lactate Release | Isolated Rabbit Heart | 60-min ischemia, 30-min reperfusion | Not Specified | Reduced Release | Not Quantified | [6] |

| Tissue Lactate Concentration | Dog | 40-min coronary artery ligation | Increased | Decreased Significantly | Not Quantified | [4] |

Table 2: Effects of this compound on Myocardial Energy Metabolism

| Parameter | Animal Model | Treatment Protocol | Control Group | This compound-Treated Group | Outcome | Reference |

| ATP Content | Isolated Rabbit Heart | 60-min ischemia | Decline | Slowed Rate of Depletion | ATP Sparing | [6] |

| Creatine Phosphate (CP) Content | Isolated Rabbit Heart | 60-min ischemia | Decline | Slowed Rate of Depletion | CP Sparing | [6] |

| ATP Content | Dog | 40-min coronary artery ligation | Decreased | Improved Content | ATP Preservation | [4] |

Table 3: Hemodynamic Effects of this compound

| Parameter | Model | Treatment Protocol | Control Value | This compound-Treated Value | Percentage Change | Reference |

| Coronary Resistance | Human | Intravenous injection (0.2 mg/kg) | 1.0 mm Hg x min x ml⁻¹ | 0.5 mm Hg x min x ml⁻¹ | -50% | [2] |

| Coronary Diameter | Human | Intravenous injection (0.2 mg/kg) | Not Specified | Not Specified | +23% | [2] |

| Systemic Vascular Resistance | Human | Intravenous injection (0.2 mg/kg) | Not Specified | Not Specified | -29% | [7] |

| Coronary Resistance | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Marked and Sustained Reduction | Not Quantified | [8] |

| Coronary Blood Flow | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Increased | Not Quantified | [8] |

| Systemic Resistance | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Significant Reduction | Not Quantified | [8] |

| Aortic Pressure | Dog | Intravenous injection (0.2 mg/kg) | Not Specified | Significant Reduction | Not Quantified | [8] |

Experimental Protocols

Isolated Rabbit Heart (Langendorff) Model

This ex vivo model is instrumental in studying the direct effects of drugs on the heart without the influence of systemic circulation.

-

Animal Model: Male New Zealand White rabbits.

-

Heart Preparation: Hearts are rapidly excised and mounted on a Langendorff apparatus, perfused with a Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at a constant temperature (37°C).

-

Ischemia Induction: Global ischemia is induced by stopping the coronary flow for a specified duration, typically 60 minutes[6].

-

Reperfusion: Coronary flow is restored for a period, usually 30 minutes, to simulate reperfusion[6].

-

This compound Administration: this compound (10⁻⁵ M) is administered in the perfusate for 20 minutes before the onset of ischemia[6].

-

Data Collection:

-

Mechanical Function: Left ventricular developed pressure (LVDP) and diastolic pressure are continuously monitored.

-

Biochemical Markers: Samples of the coronary effluent are collected to measure the release of enzymes like creatine phosphokinase (CPK) and lactate[6].

-

Tissue Analysis: At the end of the experiment, myocardial tissue is freeze-clamped for the analysis of ATP, creatine phosphate (CP), and calcium content[6].

-

In Vivo Canine Model of Myocardial Infarction

This in vivo model allows for the investigation of this compound's effects in a more physiologically relevant setting.

-

Animal Model: Mongrel dogs of either sex[4].

-

Anesthesia: Anesthetized with appropriate agents (e.g., pentobarbital).

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce regional myocardial ischemia[4].

-

Ischemia and Reperfusion: The LAD is occluded for a specific period (e.g., 40 minutes), followed by reperfusion where the ligature is released[4].

-

This compound Administration: this compound (0.2 mg/kg) is administered intravenously, often 20 minutes after the coronary artery occlusion[4].

-

Data Collection:

Signaling Pathways of Cardioprotection by this compound

This compound's cardioprotective effects are mediated through a dual mechanism of action: inhibition of adenosine uptake and calcium channel blockade.

Adenosine-Mediated Signaling

By blocking the cellular reuptake of adenosine, this compound increases its extracellular concentration. Adenosine then activates its G-protein coupled receptors (A₁, A₂ₐ, A₂ₑ, and A₃) on cardiomyocytes and vascular smooth muscle cells, triggering a cascade of protective signaling pathways. Key downstream effectors include Protein Kinase C (PKC) and ATP-sensitive potassium (KATP) channels. Activation of these pathways is thought to reduce calcium influx and preserve mitochondrial function, ultimately leading to reduced cell death.

Calcium Antagonism

In addition to its effects on adenosine, this compound also acts as a calcium antagonist. During ischemia, disruption of ion homeostasis leads to a massive influx of calcium into cardiomyocytes, triggering hypercontracture, mitochondrial dysfunction, and activation of proteases, ultimately leading to cell death. By blocking calcium channels, this compound directly mitigates this calcium overload, thereby preserving cellular integrity and function. This action is particularly crucial during the reperfusion phase when the sudden return of oxygen can exacerbate calcium-induced injury.

Discussion and Future Directions

The evidence presented in this whitepaper strongly supports the cardioprotective effects of this compound in models of myocardial ischemia. Its dual mechanism of action, targeting both the adenosine signaling pathway and calcium homeostasis, makes it a compelling candidate for further investigation. The quantitative data, although derived from different experimental models, consistently demonstrate beneficial effects on myocardial injury, energy metabolism, and hemodynamics.

Future research should focus on obtaining more comprehensive quantitative data from a single, standardized animal model to allow for more direct comparisons of this compound's efficacy. Furthermore, elucidating the downstream targets of the adenosine-PKC-KATP channel axis in greater detail will provide a more complete understanding of its cardioprotective signaling. Finally, translating these promising preclinical findings into well-designed clinical trials is the ultimate goal to determine the therapeutic potential of this compound in patients with ischemic heart disease.

Conclusion

This compound exhibits significant cardioprotective effects in various preclinical models of myocardial ischemia. By inhibiting adenosine uptake and acting as a calcium antagonist, this compound effectively reduces myocardial injury, preserves cellular energy stores, and improves hemodynamic parameters. The data and experimental protocols summarized in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic utility of this compound in the context of ischemic heart disease.

References

- 1. Cardiovascular effects of a single high dose of this compound by oral route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Myocardial protection by this compound in myocardial ischemia and reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound in evolving myocardial infarction in dogs: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on blood flow and oxygen handling in the early stages of canine myocardial infarction. Simultaneous comparison with changes in the normal myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of myocardial protective action of this compound during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intravenous this compound reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on coronary and systemic circulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Dilazep in Adenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilazep, a potent vasodilator, primarily exerts its therapeutic effects by modulating adenosine signaling pathways. As a non-nucleoside agent, its principal mechanism of action is the inhibition of the equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the cellular reuptake of adenosine. This inhibition leads to an accumulation of extracellular adenosine, thereby amplifying its downstream effects through activation of G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the intricate signaling cascades it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in cellular metabolism and signaling. Under conditions of cellular stress, such as ischemia or inflammation, extracellular adenosine levels rise, acting as a protective mediator.[1] this compound, a clinically utilized vasodilator, leverages this endogenous protective system by inhibiting the reuptake of adenosine, thereby prolonging its signaling effects.[1][2] This guide will explore the molecular interactions and cellular consequences of this compound's activity, with a focus on its role as a modulator of adenosine signaling pathways.

Mechanism of Action: Inhibition of Adenosine Reuptake

The primary molecular target of this compound is the equilibrative nucleoside transporter 1 (ENT1).[1][3] ENT1 facilitates the bidirectional transport of nucleosides, including adenosine, across the cell membrane, driven by the concentration gradient. By competitively binding to ENT1, this compound effectively blocks this transport mechanism.[3][4] This leads to an elevation of adenosine concentrations in the extracellular space, making more of the nucleoside available to bind to its cell surface receptors.[1][5]

Quantitative Analysis of ENT1 Inhibition

The inhibitory potency of this compound on ENT1 has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe this activity. These values can vary depending on the experimental system and conditions.

| Parameter | Value | Cell/Membrane System | Reference |

| Ki | 0.41 nM | Human Erythrocyte Membranes | [6] |

| Ki | 19 nM | Human ENT1 | [5] |

| IC50 | 26-fold higher than wild type for F334S mutant | Yeast cells expressing hENT1 mutants | [1] |

| IC50 | 25% of wild type for F334Y mutant | Yeast cells expressing hENT1 mutants | [1] |

Table 1: Quantitative data on this compound's inhibition of ENT1.

Modulation of Adenosine Receptor Signaling Pathways

The increased extracellular adenosine resulting from this compound administration activates four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3.[1][7] Each receptor subtype is coupled to different G-proteins and initiates distinct downstream signaling cascades.

A2A Receptor-Mediated Vasodilation

The most well-characterized effect of this compound-potentiated adenosine signaling is vasodilation, primarily mediated by the A2A adenosine receptor (A2AR).[5] A2A receptors are abundantly expressed on vascular smooth muscle cells.

-

Signaling Cascade:

-

Adenosine binds to A2A receptors.

-

The associated Gs protein is activated.

-

Adenylyl cyclase is stimulated, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5]

-

Elevated cAMP levels activate Protein Kinase A (PKA).

-

PKA activation results in the relaxation of smooth muscle fibers, causing vasodilation and increased blood flow.[5]

-

A1 Receptor-Mediated Effects

The A1 adenosine receptor (A1AR), coupled to Gi proteins, generally mediates inhibitory effects. In the heart, A1AR activation can lead to a decrease in heart rate.[8] In the central nervous system, it can inhibit the release of excitatory neurotransmitters.[9] By increasing ambient adenosine levels, this compound can potentiate these A1R-mediated effects.

A2B and A3 Receptor-Mediated Effects

A2B (Gs/Gq coupled) and A3 (Gi/Gq coupled) adenosine receptors are generally lower affinity receptors that are activated under conditions of higher adenosine concentrations, such as significant ischemia or inflammation.[10][11] this compound, by elevating adenosine levels, can lead to the recruitment of these receptor subtypes, contributing to anti-inflammatory and cardioprotective effects.

Anti-Platelet and Anti-Inflammatory Effects

The anti-platelet action of this compound is also linked to elevated extracellular adenosine.[12] Adenosine, acting through A2A receptors on platelets, increases cAMP levels, which in turn inhibits platelet aggregation.[12] Furthermore, adenosine is known to have anti-inflammatory properties, in part through the modulation of NF-κB signaling.[13][14] By increasing adenosine availability, this compound can contribute to the suppression of inflammatory responses.

Experimental Protocols

Radiolabeled Adenosine Uptake Assay

This assay measures the inhibition of adenosine uptake into cells.

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or MDCK cells) expressing ENT1 in 96-well plates.[2][15]

-

Inhibitor Pre-incubation: Wash the cells with transport buffer and then incubate with varying concentrations of this compound for 15-30 minutes at room temperature.[2]

-

Uptake Initiation: Add a mixture of [3H]-adenosine and unlabeled adenosine to the wells to start the uptake reaction.[2]

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.[2]

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of [3H]-adenosine taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by fitting the data to a dose-response curve.[2]

Radioligand Binding Assay for ENT1

This assay determines the binding affinity of this compound to ENT1.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing hENT1.[2][16]

-

Assay Setup: In a microtiter plate, combine the cell membranes, a radiolabeled ENT1 ligand (e.g., [3H]-Nitrobenzylthioinosine, [3H]-NBMPR), and varying concentrations of this compound.[2][6]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[2][16]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[2][16]

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[2][16]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of this compound from competition binding curves.[6]

cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels in response to this compound-potentiated adenosine signaling.

-

Cell Culture and Treatment: Culture cells expressing the adenosine receptor of interest (e.g., A2AR). Treat the cells with this compound followed by an adenosine receptor agonist.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Immunoassay: Perform a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.[17] In a typical EIA, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites.

-

Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. Measure the signal (e.g., absorbance or fluorescence).

-

Quantification: Determine the cAMP concentration in the samples by comparing the results to a standard curve.[17]

Measurement of Vasodilation

The effect of this compound on vasodilation can be assessed in vivo by measuring blood flow in a specific artery, such as the superior mesenteric artery.

-

Animal Preparation: Anesthetize the experimental animal (e.g., rat or cat).[18]

-